molecular formula C22H18N2O3 B13371862 N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide

Cat. No.: B13371862
M. Wt: 358.4 g/mol
InChI Key: JJMCGXOKCWTCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Chemical Reactions Analysis

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the antibacterial effects observed in studies.

Comparison with Similar Compounds

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide can be compared with other benzoxazole derivatives, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C22H18N2O3/c1-26-18-11-12-20-19(13-18)24-22(27-20)17-9-7-15(8-10-17)14-23-21(25)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,25)

InChI Key

JJMCGXOKCWTCCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.